molecular formula C14H15NO4 B14222172 Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- CAS No. 740816-34-6

Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-

Cat. No.: B14222172
CAS No.: 740816-34-6
M. Wt: 261.27 g/mol
InChI Key: IHDDAPGRJCGITI-AWEZNQCLSA-N
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Description

Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- is a complex organic compound with a unique structure that includes a cyclopentanone ring, a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- typically involves multi-step organic reactions. One common method involves the alkylation of cyclopentanone with a suitable alkylating agent, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to isolate the final product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the cyclopentanone ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 2-methyl-: A simpler analog without the nitrophenyl group.

    Cyclopentanone, 2,4,4-trimethyl-: Another analog with additional methyl groups.

    Cyclopentanone, 2-methyl-2-[2-(4-aminophenyl)-2-oxoethyl]-, (2S)-: An analog where the nitro group is replaced by an amino group.

Uniqueness

Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

740816-34-6

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(2S)-2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentan-1-one

InChI

InChI=1S/C14H15NO4/c1-14(8-2-3-13(14)17)9-12(16)10-4-6-11(7-5-10)15(18)19/h4-7H,2-3,8-9H2,1H3/t14-/m0/s1

InChI Key

IHDDAPGRJCGITI-AWEZNQCLSA-N

Isomeric SMILES

C[C@]1(CCCC1=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1(CCCC1=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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